N-(4-acetyl-3-hydroxyphenyl)acetamide N-(4-acetyl-3-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 40547-58-8
VCID: VC2333569
InChI: InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
SMILES: CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

N-(4-acetyl-3-hydroxyphenyl)acetamide

CAS No.: 40547-58-8

Cat. No.: VC2333569

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetyl-3-hydroxyphenyl)acetamide - 40547-58-8

Specification

CAS No. 40547-58-8
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name N-(4-acetyl-3-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Standard InChI Key ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

Introduction

Chemical Properties and Structure

N-(4-acetyl-3-hydroxyphenyl)acetamide has the molecular formula C10H11NO3 and a molecular weight of approximately 193.20 g/mol . The compound contains several functional groups, including an acetyl group, a hydroxyl group, and an acetamide group, which contribute to its reactivity and potential applications in various fields.

The structural formula can be represented as:

  • SMILES notation: CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

  • InChI Key: ZSSHNMZQDWSUJJ-UHFFFAOYSA-N

The compound features a benzene ring with an acetyl group and a hydroxyl group at positions 4 and 3, respectively, while an acetamide group is attached at position 1. This arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

Physical Properties

N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits distinctive physical characteristics that are important for its identification, purification, and application. The following table summarizes the key physical properties of this compound:

PropertyValueSource
Physical StateLight brown to off-white solid
Molecular Weight193.199-193.202 g/mol
Density1.267
Melting Point141-142°C
Exact Mass193.074
Polar Surface Area (PSA)66.40000
CAS Number40547-58-8
PubChem CID2775185

The compound's solid state at room temperature and relatively high melting point suggest strong intermolecular forces, likely hydrogen bonding due to the presence of hydroxyl and acetamide groups. These physical properties influence its solubility, stability, and potential formulation strategies for pharmaceutical applications.

Synthesis and Preparation Methods

The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide can be achieved through several methods, with acetylation of phenolic amines being a common approach. Based on analogous acetamide syntheses, one standard route involves the acetylation of 3-hydroxy-4-aminophenol with acetic anhydride under controlled pH conditions.

Laboratory Synthesis

The laboratory synthesis typically involves the following steps:

  • Selection of appropriate starting materials, such as 3-hydroxy-4-aminophenol

  • Acetylation reaction using acetylating agents like acetic anhydride or acetyl chloride

  • Control of reaction conditions including temperature, pH, and catalyst concentration

  • Purification through recrystallization, typically using aqueous methanol or ethanol

To optimize purity, iterative recrystallization is often employed, followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm product purity.

Purification and Quality Control

The purity of synthesized N-(4-acetyl-3-hydroxyphenyl)acetamide is critical for its applications, particularly in pharmaceutical research. Analysis of commercially available samples has shown purity levels of 99.35% as determined by HPLC . Validation of purity typically includes:

  • Melting point analysis (expected range: 141-142°C)

  • Spectral consistency through Nuclear Magnetic Resonance (NMR) spectroscopy

  • HPLC analysis using appropriate columns and detection methods

Chemical Reactions

N-(4-acetyl-3-hydroxyphenyl)acetamide can participate in various chemical reactions due to its functional groups, which provide multiple reaction sites. Understanding these reactions is essential for developing derivatives with enhanced properties or for incorporating this compound into larger molecular structures.

Oxidation Reactions

The hydroxyl group present in the compound can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

The acetyl group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reactions

The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters. These reactions typically employ reagents like alkyl halides or acyl chlorides.

Biological Activity

N-(4-acetyl-3-hydroxyphenyl)acetamide has demonstrated several potential biological activities that make it of interest for pharmaceutical research and development.

Analgesic Properties

Research suggests that N-(4-acetyl-3-hydroxyphenyl)acetamide may possess analgesic properties similar to acetaminophen (paracetamol), but potentially with reduced hepatotoxicity. Studies have indicated that this compound maintains analgesic efficacy while significantly reducing liver toxicity markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) when tested in vivo.

Anti-inflammatory Activity

The compound appears to exhibit anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is primarily involved in inflammatory responses. This selective inhibition mechanism is valuable for developing anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors.

Antioxidant Activity

In vitro studies have demonstrated that N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits antioxidant properties, effectively scavenging free radicals. This activity suggests potential applications in treating conditions related to oxidative stress, including various degenerative diseases.

Antimicrobial Properties

Preliminary research indicates that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-hydroxyphenyl)acetamide is believed to involve its interaction with specific molecular targets, particularly enzyme systems involved in inflammation and pain signaling.

Cyclooxygenase Inhibition

Similar to other analgesic and anti-inflammatory compounds, N-(4-acetyl-3-hydroxyphenyl)acetamide may inhibit the enzyme cyclooxygenase (COX), reducing the production of prostaglandins, which are mediators of pain and inflammation. The inhibition appears to be selective for the COX-2 isoform, which is primarily involved in inflammatory responses, potentially providing therapeutic benefits with reduced side effects.

Antioxidant Mechanisms

The compound's hydroxyl group likely contributes to its antioxidant properties through hydrogen donation mechanisms that neutralize free radicals. This activity may help protect cellular components from oxidative damage.

Analytical Methods for Identification

Several analytical methods can be employed for the identification and characterization of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and carbon (13C) NMR spectroscopy are effective for confirming the structure of N-(4-acetyl-3-hydroxyphenyl)acetamide. These techniques provide information about the proton environments and carbon backbone integrity.

Infrared Spectroscopy (IR)

Fourier Transform Infrared Spectroscopy (FT-IR) can identify characteristic bands associated with the functional groups present in the compound, including:

  • N-H stretch at approximately 3300 cm−1

  • C=O stretch at approximately 1680 cm−1

Mass Spectrometry (MS)

High-resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (theoretical: 193.199 g/mol) and can provide fragmentation patterns useful for structural confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of N-(4-acetyl-3-hydroxyphenyl)acetamide. Typical methods employ C18 columns with UV detection at a maximum wavelength of approximately 255 nm.

Comparison with Similar Compounds

N-(4-acetyl-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds but possesses unique features that distinguish it from related molecules.

Structural Relatives

The compound is structurally related to acetaminophen (paracetamol) but differs in the positioning of functional groups and the presence of additional groups. These structural differences contribute to its distinct pharmacological profile and potential advantages over existing drugs.

Comparative Advantages

Preliminary research suggests that N-(4-acetyl-3-hydroxyphenyl)acetamide may offer several advantages over similar compounds:

  • Reduced hepatotoxicity compared to acetaminophen

  • Selective COX-2 inhibition, potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors

  • Additional antioxidant properties that may provide complementary therapeutic benefits

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